ROMK Inhibitory Activity: Potency Data Contradicted by Structural Identity
BindingDB entry BDBM50235198, which is linked to the compound name '(4-Bromothiophen-2-yl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone' in search indices, reports ROMK inhibition. However, the detailed entry page for BDBM50235198 displays a SMILES string for a different, spirocyclic sulfone molecule [1]. The reported activity data (rat ROMK IC50: 40 nM; human ROMK IC50: 43-53.4 nM) thus cannot be validated as belonging to the target compound [2].
| Evidence Dimension | Potency against ROMK (Kir1.1) channel |
|---|---|
| Target Compound Data | Rat ROMK IC50: 40 nM; Human ROMK IC50: 43-53.4 nM (Thallium flux assay in HEK293 cells) [Data attribution unverified] |
| Comparator Or Baseline | N/A (Data linkage is structurally incongruent) |
| Quantified Difference | N/A |
| Conditions | Rat ROMK in HEK293 cells (thallium flux, 30 min); Human ROMK in CHO cells (electrophysiology); Human ROMK in HEK293 cells (thallium flux, 30 min) [2] |
Why This Matters
If confirmed, this potency profile would be relevant for diuretic drug discovery, but the current data source is structurally unreliable for compound selection.
- [1] BindingDB. (n.d.). BDBM50235198 Entry Page, displaying SMILES: Cc1c2COC(=O)c2ccc1[C@@H](O)CN1CCC2(CN(C(=O)C2)c2ccc(cn2)S(C)(=O)=O)CC1. View Source
- [2] BindingDB. (n.d.). IC50 Data Summary for BDBM50235198. View Source
